molecular formula C19H17ClF4N2O4 B11496017 methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate

methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate

Cat. No.: B11496017
M. Wt: 448.8 g/mol
InChI Key: XWEBATFWBNDGLR-UHFFFAOYSA-N
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Description

Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is a complex organic compound with a unique structure that includes a trifluoroalaninate backbone, a carbamoyl group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl 2-(4-ethylphenoxy)-3,3,3-trifluoroacrylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is unique due to its trifluoroalaninate backbone and the specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClF4N2O4

Molecular Weight

448.8 g/mol

IUPAC Name

methyl 2-[(3-chloro-4-fluorophenyl)carbamoylamino]-2-(4-ethylphenoxy)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H17ClF4N2O4/c1-3-11-4-7-13(8-5-11)30-18(16(27)29-2,19(22,23)24)26-17(28)25-12-6-9-15(21)14(20)10-12/h4-10H,3H2,1-2H3,(H2,25,26,28)

InChI Key

XWEBATFWBNDGLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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